molecular formula C11H16N2O3 B8430054 3-Amino-4-(2,2-dimethoxyethyl)benzamide

3-Amino-4-(2,2-dimethoxyethyl)benzamide

Cat. No.: B8430054
M. Wt: 224.26 g/mol
InChI Key: YYGBLIPFEQSVMQ-UHFFFAOYSA-N
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Description

3-Amino-4-(2,2-dimethoxyethyl)benzamide is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

3-amino-4-(2,2-dimethoxyethyl)benzamide

InChI

InChI=1S/C11H16N2O3/c1-15-10(16-2)6-7-3-4-8(11(13)14)5-9(7)12/h3-5,10H,6,12H2,1-2H3,(H2,13,14)

InChI Key

YYGBLIPFEQSVMQ-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C(C=C(C=C1)C(=O)N)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.5 g of 3-nitro-4-methylbenzamide and 30 g of dimethylformamide dimethyl acetal were dissolved in 200 ml of dimethylformamide. The obtained mixture was stirred at 140° C. for 20 hours. The mixture was then concentrated under a reduced pressure. Thereafter, 360 ml of methanol and 25 g of chlorotrimethylsilane were added to the residue. The obtained solution was heated to reflux for 16 hours. The reaction solution was cooled and then concentrated under a reduced pressure. Water and ethyl acetate were added thereto, so as to divide an organic layer. The organic layer was separated, and then washed with a saturated sodium bicarbonate aqueous solution and a saturated sodium chloride solution. It was then dried over anhydrous magnesium sulfate. The mixture was filtered through 100 g of a silica gel layer, and then washed with ethyl acetate. Thereafter, the filtrate was concentrated under a reduced pressure. 0.9 g of 10% palladium carbon was added to 150 ml of a methanol solution containing the obtained crude product, and the mixture was intensively stirred in a hydrogen atmosphere. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated under a reduced pressure. The obtained residue was purified by NH silica gel column chromatography (hexane/ethyl acetate), so as to obtain 11.5 g of the subject compound.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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